A Technical Guide to DMT-2'-F-Cytidine Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis
A Technical Guide to DMT-2'-F-Cytidine Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-acyl-5'-O-DMT-2'-deoxy-2'-fluoro-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a key building block in the chemical synthesis of modified oligonucleotides. The introduction of a fluorine atom at the 2' position of the ribose sugar confers unique and advantageous properties to the resulting nucleic acid polymers, making this reagent particularly valuable for the development of therapeutic and diagnostic oligonucleotides.
Core Properties and Specifications
DMT-2'-F-Cytidine Phosphoramidite is a derivative of the natural nucleoside deoxycytidine, modified for use in automated solid-phase oligonucleotide synthesis.[1] Key modifications include the 5'-hydroxyl protection with a dimethoxytrityl (DMT) group, the 2'-hydroxyl replacement with a fluorine atom, exocyclic amine protection with an acyl group (typically Acetyl or Benzoyl), and the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite moiety.[1][2]
These phosphoramidites are typically supplied as a white to off-white powder and must be stored under anhydrous conditions at low temperatures (-20°C to <-15°C) to prevent degradation.[3][4][5]
Quantitative Data Summary
The precise molecular formula and weight of DMT-2'-F-Cytidine Phosphoramidite vary depending on the protecting group used for the exocyclic amine of the cytidine (B196190) base. The two most common variants are the N4-acetyl (Ac) and N4-benzoyl (Bz) protected forms.
Table 1: Physicochemical Properties of Common DMT-2'-F-Cytidine Phosphoramidite Variants
| Property | N4-Acetyl (Ac) Variant | N4-Benzoyl (Bz) Variant | Unprotected Amine Variant |
| Molecular Formula | C41H49FN5O8P[5] | C46H51FN5O8P[3] | C39H47FN5O7P[6] |
| Molecular Weight | 789.8 g/mol [5] | 851.9 g/mol [3] | 747.79 g/mol [6] |
| CAS Number | 159414-99-0[5] | 161442-19-9[3] | Not specified |
| Appearance | White to off-white powder[5] | Not specified | Not specified |
| Storage Conditions | -20±5℃[5] | <-15°C[3] | Room temperature (US)[6] |
| Purity (Typical) | ≥99.0% (³¹P NMR, RP-HPLC)[5] | Not specified | Not specified |
Table 2: Typical Purity and Impurity Profile (N4-Acetyl Variant)
| Analysis Method | Specification |
| ³¹P NMR | ≥99.0%[5] |
| RP-HPLC | ≥99.0%[5] |
| Identity (MS, ¹H NMR) | Conforms to structure[5] |
| Total Impurities | ≤ 1.0%[5] |
| Residual Solvent | ≤ 1.5%[5] |
Role in Oligonucleotide Synthesis
DMT-2'-F-Cytidine Phosphoramidite is used in the standard phosphoramidite method for automated, solid-phase DNA/RNA synthesis. The presence of the 2'-fluoro group makes the resulting oligonucleotides more thermally stable and significantly increases their resistance to degradation by nucleases, a critical property for in vivo therapeutic applications.
The synthesis process is a cycle of four main chemical reactions that sequentially adds nucleotide building blocks to a growing chain attached to a solid support.[7]
Experimental Protocols
The following section details the standard methodologies for using DMT-2'-F-Cytidine Phosphoramidite in an automated synthesizer.
Reagent Preparation
-
Phosphoramidite Solution : Dissolve the DMT-2'-F-Cytidine Phosphoramidite powder in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.15 M).
-
Activator : A solution of an acidic azole catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in acetonitrile.[1]
-
Deblocking Solution : A solution of an acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[7]
-
Capping Solution : Two separate solutions are typically used: CAP A (acetic anhydride (B1165640) in THF/lutidine) and CAP B (N-methylimidazole in THF).
-
Oxidizing Solution : A solution of iodine in a mixture of water, pyridine, and THF.
Synthesis Cycle
The synthesis proceeds in the 3' to 5' direction through the following four steps for each nucleotide addition.[7]
-
Detritylation (Deblocking) : The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleoside bound to the solid support.[7] The deblocking solution is passed through the synthesis column, yielding a free 5'-hydroxyl group ready for the next reaction. The orange-colored DMT cation released can be quantified spectrophotometrically to monitor coupling efficiency in real-time.[7]
-
Coupling : The DMT-2'-F-Cytidine Phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column.[7] The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the support-bound oligonucleotide chain.[2] This forms a new phosphite (B83602) triester linkage. For 2'-fluoro modified phosphoramidites, an extended coupling time (e.g., 3 minutes) is recommended to ensure high coupling efficiency.
-
Capping : To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. The capping reagents acetylate any free 5'-hydroxyl groups that failed to react during the coupling step, rendering them inert for subsequent cycles.[7]
-
Oxidation : The newly formed internucleotide phosphite triester linkage is unstable and must be oxidized to a more stable P(V) phosphate (B84403) triester.[7] This is achieved by treating the support with the iodine-based oxidizing solution. This step solidifies the oligonucleotide backbone.[]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Final Cleavage and Deprotection
Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed.
-
Cleavage : The support is typically treated with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Deprotection : The specific conditions depend on the base-protecting groups used. For N-acetyl or N-benzoyl groups on 2'-fluoro-cytidine, deprotection with concentrated ammonia (B1221849) for 8 hours at 55°C or with AMA for 10 minutes at 65°C is recommended. Following deprotection, the crude oligonucleotide is purified, typically by HPLC.
Chemical Structure and Key Moieties
The structure of DMT-2'-F-Cytidine Phosphoramidite is designed for stability during storage and specific reactivity during synthesis. Each part of the molecule has a distinct function.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. twistbioscience.com [twistbioscience.com]
- 3. N4-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoro-cytidine 3-CE phosphoramidite | 161442-19-9 | PB15179 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS No.: 159414-99-0 | DMT-2'-F-Ac-dC-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
